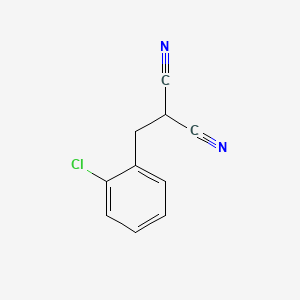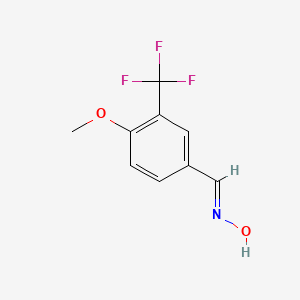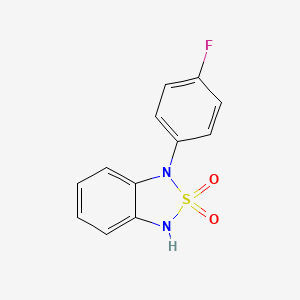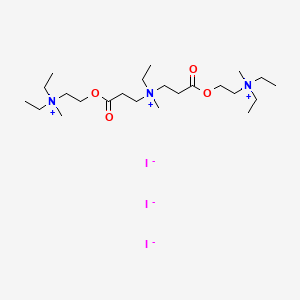
(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide involves multiple steps, each requiring specific conditions. The initial step typically involves the reaction of ethylmethylamine with ethylene carbonate to form an intermediate compound. This intermediate is then reacted with diethylmethylamine in the presence of a suitable catalyst to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being investigated for its potential use as an antimicrobial agent and in drug delivery systems. In industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the presence of multiple functional groups in the compound, which allows it to form strong bonds with its targets. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide is unique compared to similar compounds due to its specific structure and functional groups. Similar compounds include 2-(2-(Dimethylamino)ethoxy)ethanol and other quaternary ammonium compounds. this compound stands out due to its higher reactivity and broader range of applications in various fields.
Propiedades
Número CAS |
17089-58-6 |
|---|---|
Fórmula molecular |
C23H50I3N3O4 |
Peso molecular |
813.4 g/mol |
Nombre IUPAC |
bis[3-[2-[diethyl(methyl)azaniumyl]ethoxy]-3-oxopropyl]-ethyl-methylazanium;triiodide |
InChI |
InChI=1S/C23H50N3O4.3HI/c1-9-24(6,10-2)18-20-29-22(27)14-16-26(8,13-5)17-15-23(28)30-21-19-25(7,11-3)12-4;;;/h9-21H2,1-8H3;3*1H/q+3;;;/p-3 |
Clave InChI |
QYSIQFOWUAUXCQ-UHFFFAOYSA-K |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)CC[N+](C)(CC)CCC(=O)OCC[N+](C)(CC)CC.[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
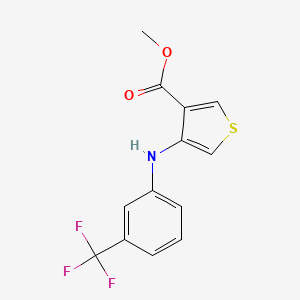

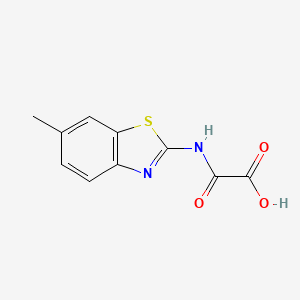

![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
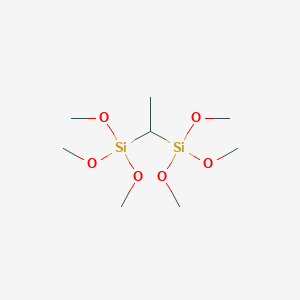
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
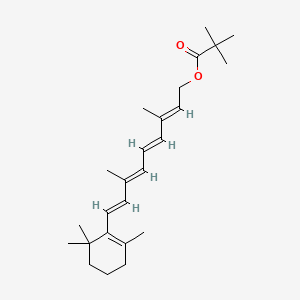
![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
